(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, (2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol , reflects its bicyclic framework and substituent positions. The pyrrolo[2,3-d]pyrimidine system consists of a pyrimidine ring (positions 1–4) fused to a pyrrole ring (positions 5–7), with numbering proceeding clockwise from the pyrimidine nitrogen. The chloro group occupies position 2 on the pyrimidine moiety, while the hydroxymethyl substituent is attached to position 6 of the fused ring system.
The molecular formula, C₇H₆ClN₃O , corresponds to a molar mass of 183.6 g/mol. Key structural identifiers include the SMILES notation OC/C1=C/C2=CN=C(Cl)N=C2N1 , which encodes the connectivity of the fused rings and substituents. Comparative analysis with analogs, such as the cyclopentyl-substituted derivative (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (C₁₂H₁₄ClN₃O), highlights the role of substituents in modulating steric and electronic properties.
| Property | Value |
|---|---|
| IUPAC Name | (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol |
| Molecular Formula | C₇H₆ClN₃O |
| Molar Mass | 183.6 g/mol |
| SMILES | OC/C1=C/C2=CN=C(Cl)N=C2N1 |
| InChI Key | ADHCEFBFOBDYEC-UHFFFAOYSA-N |
Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Core Structure Variations
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and planar geometry. Substituent variations at positions 2, 6, and 7 significantly influence molecular interactions and physicochemical properties:
- Position 2 : Chlorination at this site, as in the title compound, enhances electrophilicity and potential for cross-coupling reactions. The dichloro derivative 2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (C₆H₃Cl₂N₃) demonstrates increased reactivity compared to mono-substituted analogs.
- Position 6 : The hydroxymethyl group in (2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol introduces a polar moiety capable of hydrogen bonding, contrasting with the carboxylate group in 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (C₈H₆ClN₃O₂).
- Position 7 : While the title compound retains a hydrogen at this position, substitution with cyclopentyl (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol or methyl groups alters steric bulk and solubility.
| Derivative | Substituents | Molecular Formula |
|---|---|---|
| (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol | 2-Cl, 6-CH₂OH | C₇H₆ClN₃O |
| 2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 2-Cl, 6-Cl | C₆H₃Cl₂N₃ |
| 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol | 2-Cl, 6-CH₂OH, 7-cyclopentyl | C₁₂H₁₄ClN₃O |
Crystal Structure Determination and X-ray Diffraction Studies
While explicit X-ray crystallographic data for (2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is not reported in the literature, related pyrrolopyrimidine derivatives exhibit monoclinic or orthorhombic crystal systems. The compound’s solid-state structure (as indicated by its physical form: solid ) suggests potential for single-crystal analysis using Cu-Kα radiation (λ = 1.5418 Å). Key parameters to resolve would include:
- Bond lengths : Anticipated C-Cl and C-N distances of ~1.73 Å and ~1.34 Å, respectively, based on similar chlorinated heterocycles.
- Torsion angles : The hydroxymethyl group’s orientation relative to the fused ring system, which influences molecular packing and intermolecular hydrogen bonding.
- Unit cell dimensions : Predicted to resemble 2,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine , which crystallizes in space group P2₁/c with a = 7.23 Å, b = 12.45 Å, c = 8.91 Å, and β = 105.3°.
Crystallographic characterization would validate the compound’s tautomeric form (7H vs. 9H) and confirm the regiochemistry of substituents.
Properties
IUPAC Name |
(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-7-9-2-4-1-5(3-12)10-6(4)11-7/h1-2,12H,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPFCSBJODTLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Three-Component Synthesis
Building on ACS Combinatorial Science methodology, this route employs:
- Core formation :
- Arylglyoxal, 6-amino uracil, and malononitrile react under microwave irradiation (100–120°C, 30 min) in acetic acid.
- Post-functionalization :
Advantages :
Nickel-Catalyzed Cross-Coupling
Patent CN111303162B outlines a nickel-mediated approach for structurally related compounds:
- Coupling :
- 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid (1:3.2 ratio) under NiCl₂/CuI catalysis.
- Cyclization :
- Intramolecular cyclization in DMSO with CuCl yields the dihydro intermediate.
- Oxidation and functionalization :
Optimized parameters :
Comparative Analysis of Methods
Challenges and Optimization
Regioselectivity in Chlorination
Achieving exclusive chlorination at position 2 remains challenging. Studies suggest:
Hydroxymethyl Group Stability
The hydroxymethyl moiety is prone to oxidation during synthesis:
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like hydrogen gas. The conditions for these reactions vary depending on the desired product .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding acids .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol exhibit significant anticancer properties. These compounds have been synthesized to target specific kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by interfering with kinase signaling pathways .
Case Study: Kinase Inhibition
- Compound : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives
- Target : Multiple tyrosine kinases
- Outcome : Potent anticancer activity observed in vitro and in vivo models.
Antiviral Properties
The compound has also been investigated for its antiviral potential. Specific derivatives have been shown to inhibit viruses such as Zika and Dengue by targeting viral replication mechanisms . This highlights the versatility of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol in addressing viral infections.
Case Study: Antiviral Activity
- Compound : 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines
- Target : Zika virus (ZIKV) and Dengue virus (DENV)
- Outcome : Identification of promising antiviral agents with structural features conducive to inhibiting viral activity.
Synthesis and Derivatives
The synthesis of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol involves several steps, often starting from simpler precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The process typically includes:
- Starting Material : 4-chloro derivative
- Reagents Used : Di-tert-butyl dicarbonate for protection during synthesis.
- Yield : High yields (up to 90%) reported under optimized conditions .
Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of kinase signaling pathways | Effective against various cancer cell lines |
| Antiviral | Inhibition of viral replication | Active against Zika and Dengue viruses |
| Synthesis Intermediate | Used in synthesizing complex organic compounds | High yield synthesis methods available |
Safety and Toxicity
While the compound exhibits promising biological activities, safety assessments are crucial. It has been noted that (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol can cause skin irritation and is harmful if ingested . Proper safety protocols should be followed during handling and experimentation.
Mechanism of Action
The mechanism of action of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with molecular targets and pathways within cells. This compound can inhibit specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
Biological Activity
The compound (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a derivative of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and antiviral therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol can be represented as follows:
This compound features a chloro substituent at position 2 and a hydroxymethyl group at position 6. The unique structural characteristics contribute to its biological properties, particularly its interactions with various biological targets.
Kinase Inhibition
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class, including (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, often exhibit inhibitory effects on receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cell proliferation and survival pathways. For instance, studies have shown that related compounds can inhibit the Colony-stimulating factor 1 receptor (CSF1R) with subnanomolar potency, suggesting a similar potential for this compound .
Antiviral Activity
Pyrrolo[2,3-d]pyrimidines have also been explored for their antiviral properties. A study highlighted that certain derivatives demonstrated significant activity against flaviviruses such as Zika virus and dengue virus. While specific data on (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is limited, its structural relatives have shown promise in this area, indicating a potential avenue for further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrolo[2,3-d]pyrimidines is critical for optimizing their biological activity. The following table summarizes key findings from recent studies regarding various substitutions on the pyrrolo[2,3-d]pyrimidine scaffold and their corresponding biological activities:
| Compound | Substitution | Target | IC50 Value (nM) | Activity |
|---|---|---|---|---|
| 1 | - | CSF1R | <5 | High |
| 2 | Nitro at 7 | EGFR | >100 | Low |
| 3 | Methyl at 6 | PDGFR | <10 | Moderate |
| 4 | Hydroxymethyl at 6 | Unknown | TBD | TBD |
Case Studies
- Inhibition of CSF1R : A study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidines demonstrated that modifications at the aryl group significantly impacted CSF1R inhibition. Compounds with electron-withdrawing groups showed enhanced potency. This suggests that (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol may exhibit similar behavior due to its chloro substituent .
- Antiviral Research : Another investigation into antiviral agents highlighted that certain pyrrolo[2,3-d]pyrimidines could inhibit viral replication effectively. Although direct studies on (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol are scarce, its analogs have shown promising results against Zika and dengue viruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
